molecular formula C19H16O6 B11415694 methyl (2Z)-2-(3-ethoxy-4-hydroxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

methyl (2Z)-2-(3-ethoxy-4-hydroxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B11415694
M. Wt: 340.3 g/mol
InChI Key: SFHGIKBNUCLDBR-MFOYZWKCSA-N
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Description

METHYL (2Z)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of functional groups such as ethoxy, hydroxy, and carboxylate adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with methyl 3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

METHYL (2Z)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

METHYL (2Z)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL (2Z)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxy group can form hydrogen bonds with active sites of enzymes, while the benzofuran core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (2Z)-2-[(3-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE
  • **METHYL (2Z)-2-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE

Uniqueness

METHYL (2Z)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

methyl (2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate

InChI

InChI=1S/C19H16O6/c1-3-24-16-8-11(4-6-14(16)20)9-17-18(21)13-10-12(19(22)23-2)5-7-15(13)25-17/h4-10,20H,3H2,1-2H3/b17-9-

InChI Key

SFHGIKBNUCLDBR-MFOYZWKCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)O

Origin of Product

United States

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